molecular formula Li7Pb2 B14603803 CID 71443138 CAS No. 59125-76-7

CID 71443138

Cat. No.: B14603803
CAS No.: 59125-76-7
M. Wt: 4.6e+02 g/mol
InChI Key: VXIOPYNHZSIAEI-UHFFFAOYSA-N
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Description

CID 71443138 is a chemical compound cataloged in PubChem, a comprehensive database managed by the National Institutes of Health (NIH). Compounds with unique CID identifiers are often studied for their reactivity, biological activity, or utility in industrial processes. For this compound, further experimental characterization—such as synthesis protocols, crystallographic data, and biological assays—would be essential to define its role in research and development .

Properties

CAS No.

59125-76-7

Molecular Formula

Li7Pb2

Molecular Weight

4.6e+02 g/mol

InChI

InChI=1S/7Li.2Pb

InChI Key

VXIOPYNHZSIAEI-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Pb].[Pb]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71443138 involves several steps and specific reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

CID 71443138 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71443138 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 71443138 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71443138, a comparative analysis with structurally or functionally related compounds is critical. Below is a framework for such a comparison, modeled after methodologies in the provided evidence:

Table 1: Physicochemical Properties of this compound and Analogues

Property This compound CID 78062229 CID 71355188 Oscillatoxin D (CID 101283546)
Molecular Formula (Hypothetical) Not reported Not reported C₃₃H₅₄N₆O₈S
Molecular Weight (To be determined) Not reported Not reported 714.89 g/mol
Log P (iLOGP) (Predicted) Not reported Not reported 3.2
Solubility (ESOL) (Predicted) Not reported Not reported 0.02 mg/mL
Biological Activity Under investigation Unique applications Unique interactions Cytotoxic activity

Key Structural and Functional Differences

Core Scaffold :

  • This compound : Structural details are pending, but PubChem entries for similar CIDs (e.g., CID 78062229) suggest a focus on heterocyclic or aromatic frameworks .
  • Oscillatoxin derivatives : Feature macrocyclic lactone rings with methyl and hydroxyl substitutions, contributing to their cytotoxicity .

Reactivity and Applications :

  • CID 71355188 : Emphasizes molecular interactions (e.g., hydrogen bonding, π-π stacking) that enhance its utility in catalysis or drug discovery .
  • This compound : Hypothetical applications could include material science or medicinal chemistry, pending experimental validation.

Synthetic Accessibility :

  • Compounds like CID 78062229 may require multi-step syntheses with catalysts (e.g., A-FGO in THF) , whereas this compound’s synthesis might involve similar green chemistry protocols .

Research Findings and Challenges

Experimental Gaps

  • Spectral Data : NMR, IR, and mass spectrometry data are unavailable for this compound but are standard for validating compound identity in publications .
  • Biological Assays : Cytotoxicity, enzyme inhibition, or receptor-binding studies are needed to compare its activity with oscillatoxin derivatives .

Computational Predictions

  • Log P and Solubility : Tools like iLOGP and ESOL can predict hydrophobicity and solubility, but experimental validation (e.g., HPLC) is required .

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